molecular formula C4H6OS2 B14673623 1,3-Oxathiane-2-thione CAS No. 34057-38-0

1,3-Oxathiane-2-thione

Cat. No.: B14673623
CAS No.: 34057-38-0
M. Wt: 134.2 g/mol
InChI Key: OIBPJXZAIXKGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxathiane-2-thione is an organosulfur compound characterized by a six-membered ring containing one oxygen and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxathiane-2-thione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with epoxides in the presence of a base such as triethylamine. This reaction typically occurs at ambient conditions and yields this compound in good yields . Another method involves the condensation of mercaptopropanol with aldehydes or ketones, which forms 1,3-oxathiane derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis can be applied. These methods often involve large-scale reactions using readily available starting materials and efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

1,3-Oxathiane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Calcium hypochlorite, sodium periodate.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Substituted oxathiane derivatives.

Mechanism of Action

The mechanism of action of 1,3-oxathiane-2-thione involves its ability to interact with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metals and other nucleophiles, making it a versatile intermediate in chemical reactions. Its reactivity is influenced by the presence of both oxygen and sulfur atoms in the ring, which can participate in various chemical transformations .

Comparison with Similar Compounds

1,3-Oxathiane-2-thione can be compared with other similar compounds such as:

    1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.

    1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur.

    1,3-Oxathiolane: A five-membered ring analogue of this compound.

Conclusion

This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a wide range of reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

CAS No.

34057-38-0

Molecular Formula

C4H6OS2

Molecular Weight

134.2 g/mol

IUPAC Name

1,3-oxathiane-2-thione

InChI

InChI=1S/C4H6OS2/c6-4-5-2-1-3-7-4/h1-3H2

InChI Key

OIBPJXZAIXKGCV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=S)SC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.